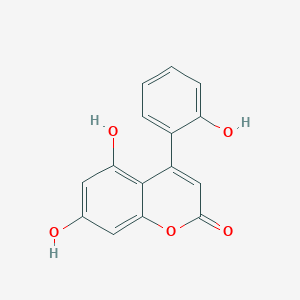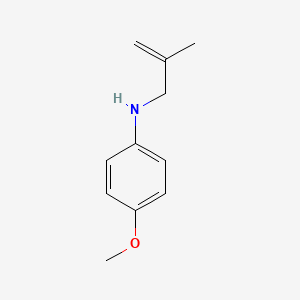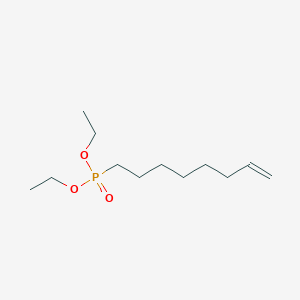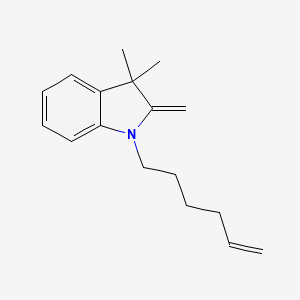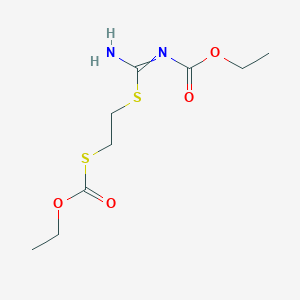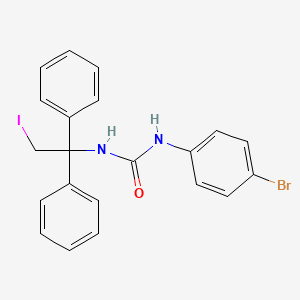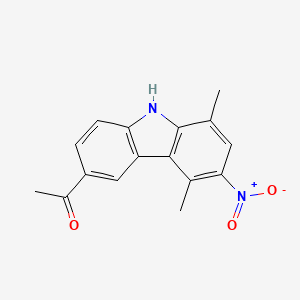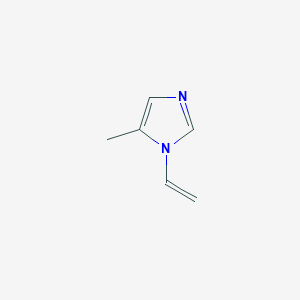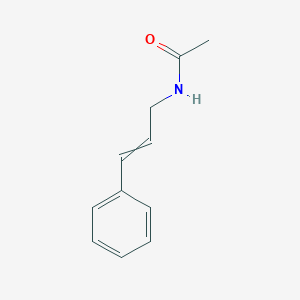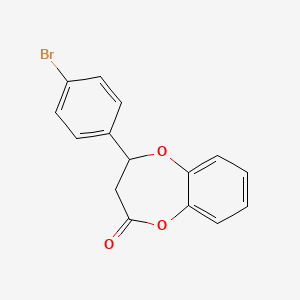
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one is an organic compound that features a bromophenyl group attached to a benzodioxepinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one typically involves the reaction of 4-bromophenylacetic acid with appropriate reagents to form the desired benzodioxepinone structure. One common method involves the use of bromine and mercuric oxide to introduce the bromine atom into the phenylacetic acid, followed by cyclization to form the benzodioxepinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups .
科学的研究の応用
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also undergo metabolic transformations that contribute to its overall activity .
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: A precursor in the synthesis of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one.
4-Bromophenyl isocyanate: Used in the synthesis of various derivatives with similar structural features.
4-Bromothiophenol: Another brominated aromatic compound with different functional groups and reactivity.
Uniqueness
This compound is unique due to its benzodioxepinone structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
138846-94-3 |
|---|---|
分子式 |
C15H11BrO3 |
分子量 |
319.15 g/mol |
IUPAC名 |
2-(4-bromophenyl)-2,3-dihydro-1,5-benzodioxepin-4-one |
InChI |
InChI=1S/C15H11BrO3/c16-11-7-5-10(6-8-11)14-9-15(17)19-13-4-2-1-3-12(13)18-14/h1-8,14H,9H2 |
InChIキー |
GEINCQISJGPZEZ-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC=CC=C2OC1=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


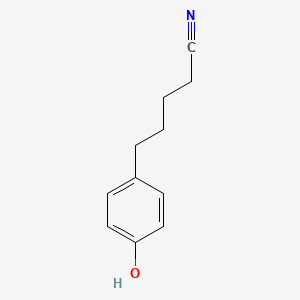
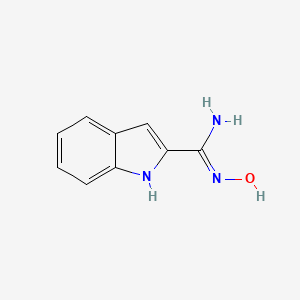
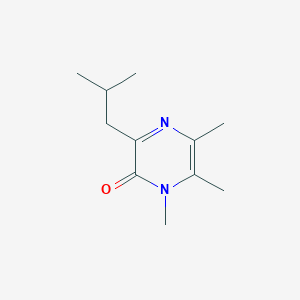
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
